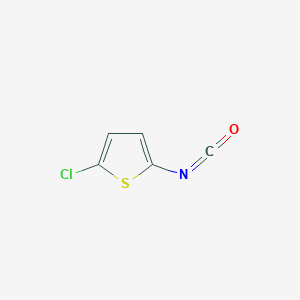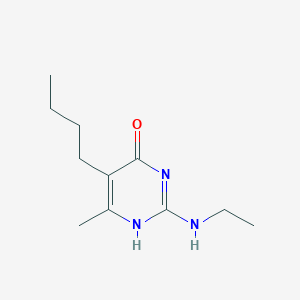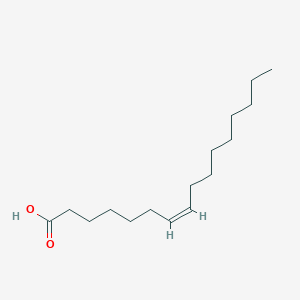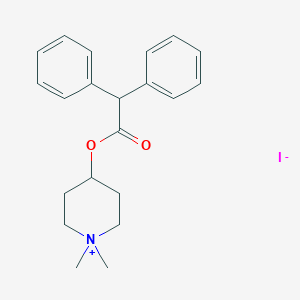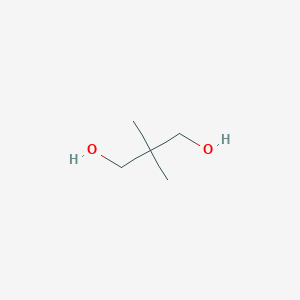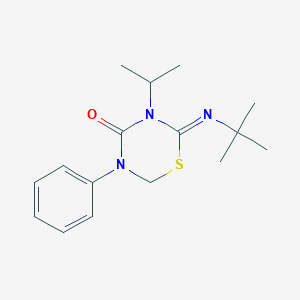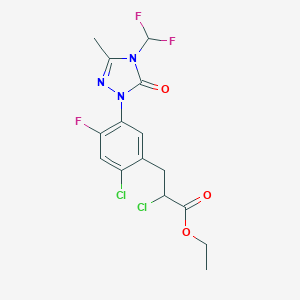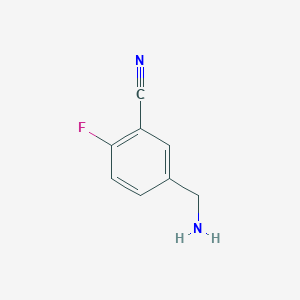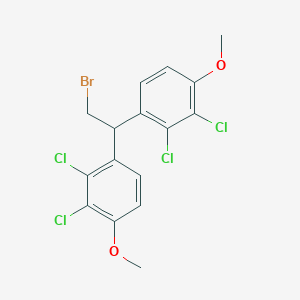
Picoxystrobin
Übersicht
Beschreibung
Picoxystrobin is a type of fungicide that belongs to the Strobilurin analogues . It is used to control various fungal diseases such as yellow, brown, crown rusts, powdery mildew, sooty mold, net and leaf blotch, and tan spot that occur on cereal crops like wheat, barley, oats, and rye .
Synthesis Analysis
The synthesis of Picoxystrobin involves a condensation reaction of 2-(6-trifluoromethyl pyridine-2-yloxymethyl) methyl phenylacetate and trimethyl orthoformate under the action of acetic anhydride . Another method involves a series of reactions starting with 3-isochromanone, which is converted into 2-[2’-(6’-tirfluoromethylpyridine-2-oxyl)methyl]phenyl methyl acetate through a series of steps .Molecular Structure Analysis
The IUPAC name for Picoxystrobin is Methyl (E)-3-methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylate . Its molecular formula is C18H16F3NO4 .Chemical Reactions Analysis
Picoxystrobin is extensively metabolized, with over 30 identified metabolites. Significant biotransformation reactions include ester hydrolysis, oxidation, O-demethylation, and glucuronide conjugation .Physical And Chemical Properties Analysis
The molecular weight of Picoxystrobin is 367.32 g/mol . More detailed physical and chemical properties can be found in the Safety Data Sheet .Wissenschaftliche Forschungsanwendungen
Disease Control in Crops and Vegetables
Picoxystrobin (PIC) is a fungicide extensively used for disease control in both crops and vegetables . It’s particularly effective against a wide range of fungal diseases that can severely affect crop yield and quality.
Control of Vine Tea Leaf Blight
Picoxystrobin has been found to be effective against Neopestalotiopsis clavispora, the causal agent of vine tea leaf blight . It inhibits the growth of this fungus, thereby controlling the disease and preventing significant economic losses in vine tea production .
Inhibition of Fungal ATP Biosynthesis
Picoxystrobin has been shown to inhibit fungal ATP biosynthesis . This mode of action disrupts the energy production of the fungus, effectively inhibiting its growth and reproduction .
Increase of Fungal Cell Membrane Permeability
Research has shown that Picoxystrobin increases the permeability of the fungal cell membrane . This disruption of the cell membrane further inhibits the growth and survival of the fungus .
Development of Picoxystrobin-Resistant Mutants
Studies have also reported the development of Picoxystrobin-resistant mutants . However, these mutants were found to have decreased pathogenicity and conidium production compared to their progenitors, indicating a fitness penalty .
Detection of Picoxystrobin Residues in Vegetables
A time-resolved fluorescence immunochromatographic assay (TRFICA) has been developed for the rapid, on-site, and highly sensitive detection of Picoxystrobin residues in vegetables . This method is valuable for monitoring Picoxystrobin residues, ensuring food safety .
Wirkmechanismus
Target of Action
Picoxystrobin is a broad-spectrum fungicide that belongs to the strobilurin group . Its primary targets are fungal organisms, particularly those causing diseases in a range of broadacre crops . The compound acts by inhibiting mitochondrial respiration in these organisms .
Mode of Action
The mode of action of Picoxystrobin involves the inhibition of mitochondrial respiration . It achieves this by binding to the Q0 site of cytochrome b . This action blocks the electron transport between cytochrome b and cytochrome c1, leading to a disruption of the energy cycle . As a result, ATP production is inhibited, and cellular respiration is compromised .
Biochemical Pathways
Picoxystrobin affects the biochemical pathways related to energy production in fungal cells . By inhibiting ATP biosynthesis, it disrupts the normal functioning of the cells, leading to their death . Additionally, Picoxystrobin has been found to increase fungal cell membrane permeability . This alteration in the cell membrane could further disrupt cellular processes and contribute to the fungicidal action of Picoxystrobin .
Pharmacokinetics
Picoxystrobin is rapidly absorbed and extensively metabolized in organisms . Peak plasma levels are seen at approximately 2 or 12 hours in rats administered 10 or 100 mg/kg bw, respectively . The compound is well absorbed, with approximately 70% of the radioactivity from an oral dose of 100 mg/kg bw detected in bile and urine . Excretion is predominantly via the bile and thence into feces and is essentially complete within 120 hours for a dose of 100 mg/kg bw .
Result of Action
The action of Picoxystrobin results in the death of the targeted fungal organisms . By inhibiting ATP biosynthesis and increasing cell membrane permeability, Picoxystrobin disrupts the normal functioning of the cells, leading to their death . Moreover, Picoxystrobin exhibits good in planta control efficacy on affected plants .
Action Environment
The action, efficacy, and stability of Picoxystrobin can be influenced by various environmental factors. It is known that Picoxystrobin is used by foliar application in a range of broadacre crops , suggesting that factors such as weather conditions, crop type, and disease pressure could potentially influence its efficacy and stability
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNKSODLGJUMQ-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047542 | |
| Record name | Picoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picoxystrobin | |
CAS RN |
117428-22-5 | |
| Record name | Picoxystrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117428-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117428225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | picoxystrobin (ISO); methyl (2E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DH7GEL1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Picoxystrobin?
A1: Picoxystrobin is a strobilurin fungicide that acts by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III) in fungi. [, , ] This inhibition blocks the production of ATP, the essential energy source for cellular processes, leading to fungal growth inhibition and death.
Q2: Are there concerns about fungal resistance to Picoxystrobin?
A3: Yes, fungal resistance to Picoxystrobin is a growing concern. Studies have identified resistant strains of various fungi, including Magnaporthe oryzae (rice blast) and Cercospora sojina (frogeye leaf spot). [, ] Resistance often arises from mutations in the cytochrome b gene (cyt b), particularly the G143A substitution. [, ]
Q3: What is the molecular formula and weight of Picoxystrobin?
A4: Picoxystrobin has the molecular formula C19H17ClN2O5 and a molecular weight of 388.81 g/mol. []
Q4: Are there any specific spectroscopic data available for Picoxystrobin identification?
A5: While the provided research papers do not delve into detailed spectroscopic data, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for identification and quantification of Picoxystrobin residues in various matrices. [, , , , ]
Q5: How stable is Picoxystrobin under different environmental conditions?
A6: Picoxystrobin exhibits varying stability depending on the matrix and environmental conditions. Its degradation in soil and plants follows first-order kinetics, with half-lives ranging from a few days to over two weeks. [, , ] Sunlight exposure can accelerate its degradation. [] Formulation strategies can be employed to enhance its stability. []
Q6: Does Picoxystrobin possess any known catalytic properties?
A6: Picoxystrobin is primarily a fungicide and is not reported to have catalytic properties. Its primary mode of action involves binding to the cytochrome bc1 complex, inhibiting electron transfer, rather than catalyzing a chemical reaction.
Q7: Have computational methods been applied to study Picoxystrobin?
A8: While the provided research primarily focuses on experimental methods, computational chemistry tools like quantitative structure-activity relationship (QSAR) modeling can be valuable for predicting Picoxystrobin's activity, environmental fate, and potential toxicity. []
Q8: How do structural modifications of Picoxystrobin influence its activity?
A9: Although specific SAR studies were not detailed, structural modifications of the strobilurin scaffold, to which Picoxystrobin belongs, can significantly influence its binding affinity to the cytochrome bc1 complex, affecting its fungicidal activity and potentially altering its toxicity profile. [, , , ]
Q9: What formulation strategies are used to improve Picoxystrobin's efficacy?
A10: Picoxystrobin is formulated into various products, including suspension concentrates (SC), wettable powders (WP), and seed treatments. [, , ] These formulations aim to optimize its stability, solubility, wettability, and bioavailability for effective application and uptake by target fungi.
Q10: What are the regulatory guidelines for Picoxystrobin use?
A11: Picoxystrobin use is subject to regulations set by authorities like the Environmental Protection Agency (EPA) in the United States and similar bodies in other countries. These regulations define maximum residue limits (MRLs) in food crops to ensure consumer safety. [, ]
Q11: How is Picoxystrobin absorbed and metabolized in plants?
A12: Picoxystrobin exhibits systemic activity in plants, meaning it's absorbed and translocated within the plant tissues. [] Its dissipation in plants follows first-order kinetics, indicating a gradual breakdown and potential for metabolite formation. [, ]
Q12: What types of studies are conducted to assess Picoxystrobin's efficacy?
A13: Picoxystrobin's efficacy is evaluated through in vitro studies (e.g., mycelial growth inhibition assays, spore germination assays) and in vivo field trials. [, , , ] Field trials assess its performance against target fungal diseases in various crops under real-world conditions.
Q13: What are the implications of cross-resistance to other fungicides?
A14: Cross-resistance to other QoI fungicides poses a significant challenge for disease management. [, , ] It limits the effectiveness of alternative control options within the same chemical class, necessitating the development of novel fungicides or integrated pest management strategies.
Q14: What is known about Picoxystrobin's toxicity profile?
A15: Regulatory agencies assess toxicological data to establish safe use guidelines. Picoxystrobin's acute toxicity to earthworms has been studied, and specific applications might require further risk assessment, especially considering environmental factors like rainfall. [, ]
Q15: How does Picoxystrobin break down in the environment?
A16: Picoxystrobin's environmental degradation is influenced by factors like soil type, pH, microbial activity, and sunlight exposure. [, , ] Its degradation products and their potential environmental impact require further investigation.
Q16: How are Picoxystrobin residues measured in food and environmental samples?
A17: Sensitive analytical techniques like GC-ECD, GC-MS, and LC-MS/MS are employed for quantifying Picoxystrobin residues in various matrices. [, , , , ] These methods are rigorously validated to ensure accurate and reliable measurements.
Q17: Are there alternative fungicides for controlling diseases targeted by Picoxystrobin?
A18: Yes, alternative fungicides with different modes of action, such as triazoles, SDHIs (succinate dehydrogenase inhibitors), and multi-site inhibitors like mancozeb, are available. [, , ] Rotating fungicides with different modes of action is crucial to delay resistance development.
Q18: What research infrastructure supports the study of Picoxystrobin and similar fungicides?
A19: Research on Picoxystrobin benefits from advanced analytical tools like GC-MS and LC-MS/MS, molecular biology techniques for resistance monitoring, and field trial facilities for evaluating efficacy and environmental fate. [, , , ]
Q19: How does research on Picoxystrobin contribute to broader scientific understanding?
A20: Research on Picoxystrobin and its interactions with fungi contributes to a deeper understanding of fungal biology, fungicide resistance mechanisms, and strategies for developing sustainable disease management solutions. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



